7-[(pentafluorobenzyl)oxy]-3-(2-quinolinyl)-2H-chromen-2-one
Overview
Description
Scientific Research Applications
Early Discovery Research
This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in the initial stages of drug discovery where novel compounds are screened for biological activity.
Material Science
Due to the presence of the pentafluorobenzyl group, this compound may be used in material science research to study fluorinated compounds’ properties, which are often associated with high stability and resistance to solvents and acids .
Chemical Synthesis
The compound can serve as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure could be beneficial in constructing pharmacologically active molecules .
Chromatography
The compound’s distinct chemical signature makes it suitable for use as a reference material in chromatographic analysis, helping to identify or quantify other substances .
Analytical Chemistry
In analytical chemistry, this compound could be used to develop new analytical methods or improve existing ones, particularly in the detection of fluorine-containing compounds .
Biological Studies
The quinolinyl moiety of the compound suggests potential for biological activity. It could be used in studies aiming to understand the biological effects of quinoline derivatives .
Pharmacological Research
Given its complex structure, this compound might be used in pharmacological research to explore its interaction with biological targets, which could lead to the development of new therapeutic agents .
Fluorescence Studies
The chromen-2-one part of the molecule indicates that it may exhibit fluorescence. This property can be utilized in research that requires fluorescent tagging or probing to observe biological processes .
Safety and Hazards
properties
IUPAC Name |
7-[(2,3,4,5,6-pentafluorophenyl)methoxy]-3-quinolin-2-ylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H12F5NO3/c26-20-16(21(27)23(29)24(30)22(20)28)11-33-14-7-5-13-9-15(25(32)34-19(13)10-14)18-8-6-12-3-1-2-4-17(12)31-18/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFAVAPCQPHJRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=C(C=C(C=C4)OCC5=C(C(=C(C(=C5F)F)F)F)F)OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H12F5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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